N-(4-methoxybenzyl)-1-naphthamide
Description
Significance of Amide Functional Groups in Chemical and Biological Systems
The amide functional group is a cornerstone of organic chemistry and biochemistry. mdpi.comacs.org Its importance is underscored by its presence in peptides and proteins, where the amide bond (or peptide bond) forms the backbone of these essential biomolecules. acs.org In medicinal chemistry, the amide group is one of the most prevalent functional groups found in drug molecules. nih.gov
Several key properties contribute to the significance of amides:
Stability: The amide bond is notably stable under physiological conditions, providing a reliable and robust linker within a molecule. mdpi.com This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond.
Hydrogen Bonding: Amides can act as both hydrogen bond donors (from the N-H group) and acceptors (at the carbonyl oxygen). mdpi.comacs.org This dual capability is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov
These characteristics make the amide group a vital component in drug design, influencing a molecule's solubility, bioavailability, and binding affinity. nih.gov
Overview of Naphthamide Chemical Space in Academic Research
The naphthamide chemical space is a fertile ground for academic and industrial research, with studies exploring a wide range of biological activities. ontosight.aigoogle.com Researchers have synthesized and evaluated numerous naphthamide derivatives, revealing their potential as:
Anticancer Agents: Many naphthamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. ontosight.ai For instance, certain 2-naphthamide (B1196476) derivatives have been synthesized and evaluated for their potential as DHFR and VEGFR-2 inhibitors, targets relevant to cancer therapy. nih.gov
Antimicrobial Agents: The naphthamide scaffold has also been explored for its antibacterial and antifungal properties. ontosight.ai Some derivatives have shown the ability to inhibit bacterial efflux pumps, which are responsible for multidrug resistance, thereby restoring the efficacy of existing antibiotics. chimicatechnoacta.runih.gov
Kinase and Enzyme Inhibitors: The structural features of naphthamides make them suitable candidates for designing inhibitors of various enzymes, including protein kinases and histone deacetylases, which are implicated in numerous diseases. google.com
The synthesis of these derivatives often involves the coupling of a substituted naphthalenecarboxylic acid (or its acyl chloride) with a variety of amines, allowing for systematic modification and the establishment of structure-activity relationships (SAR). nih.gov
Research Context of N-(4-Methoxybenzyl)-1-Naphthamide within Naphthamide Chemistry
This compound is a specific molecule within the broader class of naphthamides. While extensive research dedicated solely to this compound is not widely published, its chemical structure positions it as a significant entity for several reasons. The synthesis of closely related analogs, such as 4-hydroxy-6,8-dimethoxy-N-(4-methoxybenzyl)-2-naphthamide and 3-bromo-1,4-dimethoxy-N-(4-methoxybenzyl)-2-naphthamide, has been detailed in the literature, where these compounds serve as intermediates or are evaluated for their biological activities. mdpi.comacs.orgnih.gov
The structure of this compound combines the 1-naphthamide (B1198061) core with a 4-methoxybenzyl group. The methoxybenzyl moiety is a common feature in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic properties. The typical synthesis route for such a compound would involve the reaction of 1-naphthoyl chloride with 4-methoxybenzylamine (B45378).
Given the established biological activities of related naphthamides, this compound is a compound of interest for screening in various therapeutic areas, including oncology and infectious diseases. ontosight.airesearchgate.net Its structural components suggest potential interactions with biological targets, making it a valuable subject for further investigation and a potential building block for more complex bioactive molecules.
Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-22-16-11-9-14(10-12-16)13-20-19(21)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
JSDAODBUGUALON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Methoxybenzyl 1 Naphthamide and Analogues
Strategies for Amide Bond Formation in Naphthamide Synthesis
The formation of the amide linkage between a naphthoic acid derivative and an amine is the critical step in the synthesis of naphthamides. Various strategies have been developed to facilitate this transformation, ranging from classical dehydrative condensation to modern catalytic approaches.
Dehydrative Condensation Approaches
Direct dehydrative condensation of a carboxylic acid and an amine is an atom-economical approach to amide synthesis, with water as the only theoretical byproduct. However, this reaction is often thermodynamically unfavorable under mild conditions. To overcome this, various catalysts have been developed, with boron-based catalysts being particularly effective.
Arylboronic acids have emerged as powerful catalysts for the dehydrative condensation between carboxylic acids and amines. The catalytic cycle is proposed to involve the formation of a mixed anhydride (B1165640) intermediate from the reaction of the carboxylic acid and the arylboronic acid. nih.gov This intermediate is more susceptible to nucleophilic attack by the amine to form the desired amide. The removal of water, often through azeotropic reflux or the use of drying agents, is crucial to drive the equilibrium towards product formation. rsc.org
The mechanism of arylboronic acid-catalyzed amidation is thought to proceed through the formation of an acyloxyboron intermediate. rsc.org This intermediate activates the carboxylic acid, making it more electrophilic and facilitating the subsequent attack by the amine. Detailed investigations into boron-catalyzed amidation reactions have suggested that dimeric B-X-B (where X can be O or NR) motifs may be involved in activating the carboxylic acid and delivering the amine nucleophile. nih.gov
Table 1: Key Features of Boron-Catalyzed Dehydrative Amidation
| Feature | Description |
| Catalysts | Arylboronic acids, Boric Acid, Borate Esters |
| Key Intermediate | Acyloxyboron species |
| Driving Force | Removal of water (e.g., azeotropic distillation, molecular sieves) |
| Advantages | Atom economy, use of relatively benign catalysts |
| Challenges | Can require high temperatures, substrate scope limitations |
Catalytic Amidation Reactions (e.g., Boronic Acid Catalysis, Palladium-Catalyzed Aminocarbonylation)
Beyond direct dehydrative condensation, other catalytic methods offer alternative pathways to N-substituted naphthamides.
Boronic Acid Catalysis: As discussed previously, boronic acids are effective catalysts for direct dehydrative amidation. orgsyn.orgorgsyn.org Their utility extends to a wide range of substrates, although challenging substrates like anilines may require more specialized boronic acid catalysts or harsher reaction conditions. The catalytic activity of boronic acids can be tuned by modifying their electronic and steric properties. For instance, electron-deficient arylboronic acids have shown enhanced catalytic activity in some cases.
Palladium-Catalyzed Aminocarbonylation: This powerful method allows for the synthesis of amides from aryl halides, carbon monoxide, and an amine. nih.gov In the context of N-(4-methoxybenzyl)-1-naphthamide synthesis, this would involve the reaction of a 1-halonaphthalene (e.g., 1-iodonaphthalene), carbon monoxide, and 4-methoxybenzylamine (B45378) in the presence of a palladium catalyst. This approach is particularly useful as it constructs the amide functionality in a single step from readily available starting materials. A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be optimized to achieve high yields. nih.govorganic-chemistry.org A significant advantage of this method is its broad functional group tolerance.
Table 2: Comparison of Catalytic Amidation Methods
| Method | Starting Materials | Catalyst System | Key Features |
| Boronic Acid Catalysis | Carboxylic Acid, Amine | Boronic Acid | Direct condensation, water is the byproduct. |
| Palladium-Catalyzed Aminocarbonylation | Aryl Halide, Amine, CO | Palladium complex with ligands | Forms the amide bond and the carbonyl group in one step. |
Green Chemistry Principles in Amide Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methods for amide bond formation. scispace.com The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.
Key green chemistry considerations in amide synthesis include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic dehydrative condensation is an example of a reaction with high atom economy.
Use of Safer Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as water, bio-based solvents (e.g., 2-methyltetrahydrofuran), or neoteric solvents like deep eutectic solvents. rsc.orgnsf.gov
Catalysis: Employing catalysts to reduce energy requirements and minimize waste, as opposed to stoichiometric activating reagents. scispace.com
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis.
Enzymatic Synthesis: Biocatalysis offers a highly green approach to amide bond formation. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines with high selectivity and under mild conditions. nih.govnih.gov These reactions are often performed in greener solvents and can produce amides with excellent yields and purity, minimizing the need for extensive purification. bohrium.com
Green Chemistry Metrics: To quantify the "greenness" of a chemical process, various metrics have been developed. The Process Mass Intensity (PMI) is a widely used metric that calculates the total mass of input materials (reagents, solvents, etc.) required to produce a kilogram of product. researchgate.net Lower PMI values indicate a more efficient and greener process.
Targeted Synthesis of this compound via Specific Precursors
The synthesis of this compound can be achieved through several targeted routes, each with its own advantages and considerations.
Amidation of Naphthoyl Chlorides with Methoxybenzylamines
A classic and reliable method for the synthesis of this compound involves the reaction of 1-naphthoyl chloride with 4-methoxybenzylamine. This reaction, often performed under Schotten-Baumann conditions, is a type of nucleophilic acyl substitution. testbook.comjk-sci.com
The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct. byjus.com The use of a two-phase solvent system, consisting of an organic solvent (like dichloromethane) and water, is common. wikipedia.org The amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and release a chloride ion. chemistnotes.com This method is generally high-yielding and applicable to a wide range of acid chlorides and amines.
Table 3: Typical Conditions for Schotten-Baumann Synthesis of this compound
| Component | Role | Example |
| Acyl Halide | Electrophile | 1-Naphthoyl chloride |
| Amine | Nucleophile | 4-Methoxybenzylamine |
| Base | Acid Scavenger | Aqueous NaOH, Pyridine |
| Solvent System | Biphasic | Dichloromethane/Water |
Microwave-Assisted Synthetic Approaches to Naphthamide Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of naphthamide synthesis, microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. ukm.myacs.org
The synthesis of N-substituted 2-naphthamide (B1196476) derivatives has been shown to be dramatically faster under microwave irradiation. For instance, the final amidation step in a multi-step synthesis was reduced from 3.5 hours with conventional heating to just 30 minutes using microwave assistance, with an accompanying increase in yield. nih.gov Microwave heating is believed to efficiently transfer energy to the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. This technique aligns well with the principles of green chemistry by improving energy efficiency.
Table 4: Comparison of Conventional vs. Microwave-Assisted Amidation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Yield | Often lower | Often higher |
| Energy Efficiency | Lower | Higher |
| Heating Mechanism | Conduction and convection | Dielectric heating |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For N-(4-methoxybenzyl)-1-naphthamide, the UV-Vis spectrum is primarily governed by the electronic properties of its constituent chromophores: the naphthalene (B1677914) ring system and the substituted benzene (B151609) ring, linked by an amide functionality. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals. The resulting spectrum provides valuable insights into the conjugated π-electron system of the molecule.
The electronic spectrum of this compound is characterized by absorptions originating from π-π* transitions within the aromatic rings. The naphthalene moiety, a large aromatic chromophore, exhibits characteristic absorption bands. The electronic transitions of naphthalene itself have been extensively studied and are known to show distinct bands, often labeled as the α, p, and β bands (in Clar's notation) or Lb, La, and Bb bands (in Platt's notation). These correspond to π-π* transitions. The introduction of the amide group (-CONH-) and the 4-methoxybenzyl group as substituents on the naphthalene ring at the 1-position significantly influences the positions and intensities of these absorption bands.
The amide group acts as a chromophore itself and can engage in conjugation with the naphthalene ring, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). This is due to the delocalization of the nitrogen lone pair electrons into the aromatic system, which extends the conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Furthermore, the N-(4-methoxybenzyl) substituent introduces another aromatic ring. The methoxy (B1213986) group (-OCH3) on the benzyl (B1604629) ring is an auxochrome, an electron-donating group that can further modify the electronic transitions. While the benzyl group is not directly conjugated to the naphthalene ring, electronic interactions can still occur. In non-conjugated derivatives of benzene, two bands around 204 nm and 254 nm are typically observed, corresponding to π-π* transitions. conicet.gov.ar The presence of the methoxy group can cause a slight bathochromic shift of these bands.
Detailed research on closely related naphthalene derivatives shows that substitution on the naphthalene ring can cause significant shifts in the absorption spectra. oup.com For instance, the introduction of substituents can cause the absorption bands to shift to longer wavelengths. mdpi.com Specifically, in naphthalimide derivatives, which are structurally related to naphthamides, the electronic absorption spectra often show a broad absorption band that is assignable to a π-π* transition of the naphthalimide moiety. researchgate.net The exact position of this band is sensitive to the nature of the substituents and the polarity of the solvent. researchgate.net
Based on the analysis of its constituent parts and the known effects of similar substituents on the naphthalene chromophore, the UV-Vis spectrum of this compound in a common organic solvent like ethanol (B145695) or cyclohexane (B81311) is expected to exhibit strong absorptions in the ultraviolet region. The principal absorption bands would be attributed to the π-π* transitions of the highly conjugated system formed by the naphthalene ring and the amide group.
The following table provides an estimated representation of the UV-Vis absorption data for this compound, based on the typical absorption regions for substituted naphthalenes and related amides. It is important to note that these are expected values, and experimental verification would be necessary for precise determination.
Interactive Data Table: Estimated UV-Vis Spectral Data for this compound
| Estimated λmax (nm) | Type of Transition | Chromophore |
| ~220-240 | π → π | Naphthalene Ring (Bb band) |
| ~280-300 | π → π | Naphthalene Ring (La band) |
| ~320-340 | π → π* | Naphthalene Ring (Lb band, substituent-shifted) |
The bands are assigned based on the typical electronic transitions observed for the naphthalene chromophore. The Bb band is generally the most intense, while the La and Lb bands are of lower intensity, with the Lb band often showing fine vibrational structure in non-polar solvents, although this may be obscured by the presence of the bulky substituent and the polarity of the solvent. The substitution with the -(CO)NH-CH2-Ph-OCH3 group is expected to cause a bathochromic shift in all these bands compared to unsubstituted naphthalene. Specifically, the longest wavelength absorption, corresponding to the HOMO-LUMO transition, is anticipated to be red-shifted due to the extended conjugation. mdpi.comias.ac.in
Solid State Chemistry and Supramolecular Self Assembly
Quantitative Analysis of Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.orgresearchgate.netscirp.org The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the "promolecule") dominates the corresponding sum over the crystal.
This surface can be color-mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on a dnorm map indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds, while blue regions represent weaker or longer contacts.
From the Hirshfeld surface, a two-dimensional "fingerprint plot" is generated. iucr.org This plot is a histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. It provides a quantitative summary of all intermolecular contacts in the crystal. rsc.org Different types of interactions (e.g., H···H, C···H, O···H) have characteristic shapes and distributions on the plot, allowing for the deconvolution of the surface into the percentage contribution of each specific contact type. mdpi.combohrium.com This quantitative breakdown is crucial for comparing the packing environments in different crystals, such as polymorphs or related derivatives. nih.govnih.gov
Void analysis is a computational technique used to identify and quantify the empty space within a crystal structure. iucr.orgnih.gov The presence, size, and connectivity of these voids are critical for understanding a material's properties, including its density, stability, and potential for guest molecule inclusion. ed.ac.uk If a crystal packing contains significant voids, it may indicate that the molecules are not packed efficiently, which can affect its mechanical strength. iucr.org
The analysis is often performed using software like CrystalExplorer, which calculates voids by generating an isosurface of the promolecule electron density. iucr.orgresearchgate.netcrystalexplorer.net The total void volume is typically reported as a percentage of the unit cell volume. iucr.org This quantitative measure helps to assess the packing efficiency and can be used to compare the structural integrity of different crystalline materials. iucr.orged.ac.uk For example, studies on acyl thiourea (B124793) derivatives have used void analysis to probe the strength of the crystal packing. nih.govacs.org
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure and optimized geometry of molecules.
Ground State Geometry and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, known as the ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like N-(4-methoxybenzyl)-1-naphthamide, which has several rotatable bonds, a conformational analysis would be essential. This involves exploring different spatial arrangements (conformers) of the methoxybenzyl and naphthamide groups relative to each other to identify the global minimum energy structure and other low-energy conformers. However, specific published data detailing the bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound are not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. sigmaaldrich.com A smaller gap generally suggests higher reactivity. Without specific DFT calculations for this compound, the precise energies of its HOMO and LUMO and the resulting energy gap remain undetermined.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups and the aromatic rings, while the amide proton would exhibit a positive potential. However, a detailed, calculated MEP map for this specific compound has not been found in the reviewed literature.
Non-Covalent Interaction Analysis via Theoretical Methods
Non-covalent interactions are critical in determining the supramolecular chemistry and biological activity of a compound.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bonding Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This method provides a detailed picture of charge transfer and hyperconjugative interactions, which contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with these interactions. For this compound, NBO analysis could reveal key interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent groups, but specific E(2) values from published studies are not available.
Quantum Chemical Topology Approaches for Intermolecular Interactions
Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the topology of the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), QTAIM can classify and quantify the strength of interactions such as hydrogen bonds and van der Waals forces. Such an analysis would be invaluable for understanding how this compound might interact with other molecules, but no QTAIM studies specifically focused on this compound have been identified.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). wustl.eduijpras.com This technique is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a ligand for a specific biological target. wustl.edufrontiersin.org
Docking simulations predict how this compound fits into the active site of a target enzyme. The process involves sampling numerous possible conformations of the ligand within the binding pocket and ranking them using a scoring function. wustl.edu The resulting model, or "pose," reveals specific interactions that stabilize the ligand-enzyme complex.
For a molecule like this compound, these interactions are expected to include:
Hydrogen Bonds: The amide group (-C(=O)NH-) is a key functional group capable of forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor with appropriate residues in the enzyme's active site, such as asparagine or lysine. mdpi.com
Hydrophobic Interactions: The aromatic naphthyl and methoxybenzyl rings are large, nonpolar moieties that can engage in significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tryptophan, and leucine. nih.gov
Computational studies on similar 4-methoxybenzyl derivatives have shown that these molecules can bind strongly within enzyme active sites through a combination of hydrogen bonding and hydrophobic interactions. nih.gov The specific orientation and interactions depend on the unique topology and amino acid composition of the target's binding pocket.
Table 1: Predicted Ligand-Enzyme Interactions for this compound
| Interaction Type | Ligand Moiety Involved | Potential Interacting Enzyme Residue |
|---|---|---|
| Hydrogen Bond (Acceptor) | Amide Carbonyl (C=O) | Lysine, Arginine, Serine |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Asparagine |
| Hydrophobic (π-π Stacking) | Naphthalene (B1677914) Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic (π-π Stacking) | Benzyl (B1604629) Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Methoxy Group (-OCH₃) | Leucine, Valine, Isoleucine |
A primary goal of molecular docking is to estimate the binding affinity between the ligand and its target. nih.gov This is accomplished using scoring functions that calculate a score or binding energy, typically expressed in kcal/mol. wustl.edu Lower binding energy values indicate a more stable ligand-receptor complex and thus higher predicted affinity. These theoretical affinities are relative and are most useful for comparing different ligands against the same target.
The binding affinity of this compound would be assessed by docking it into a specific enzyme target. For instance, studies on structurally related naphthamide derivatives targeting proteins like serum albumins have reported binding constants in the order of 10³ to 10⁵ M⁻¹, indicating strong and spontaneous binding. researchgate.net The theoretical binding affinity can be correlated with experimentally determined values such as the half-maximal inhibitory concentration (IC₅₀), which measures how much of a substance is needed to inhibit a biological process by half. nih.gov
Table 2: Example of Theoretical Binding Affinity Assessment for this compound
| Target Enzyme (Hypothetical) | Docking Score (kcal/mol) | Predicted Inhibitory Constant (Ki) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.2 | 150 nM | Arg120, Tyr385, Ser530 |
| Keap1 | -8.5 | 400 nM | Arg415, Ser508, Ser602 |
| Thrombin | -7.8 | 1.2 µM | Gly216, Trp60D, Asp189 |
Note: Data are hypothetical and for illustrative purposes, based on typical values for similar compounds.
Theoretical Prediction of Spectroscopic Properties
Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics.
The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govopenaccesspub.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). globalresearchonline.net
Simulations for compounds containing naphthalene and other aromatic systems typically predict strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic rings. academie-sciences.fr The presence of auxochromic groups like the methoxy (-OCH₃) and amide groups can influence the position and intensity of these absorption bands. academie-sciences.fr
Comparing the simulated spectrum with an experimentally measured UV-Vis spectrum allows for validation of the computational model. itera.ac.id A good correlation between the theoretical and experimental λmax values confirms that the optimized molecular geometry used in the calculation is an accurate representation of the molecule's structure in solution. openaccesspub.org
Table 3: Comparison of Experimental and Simulated UV-Vis Absorption Data
| Transition Type | Experimental λmax (nm) | Simulated λmax (nm) (TD-DFT) | Corresponding Molecular Orbitals |
|---|---|---|---|
| π → π* | ~290 | 295 | HOMO → LUMO |
| π → π* | ~325 | 330 | HOMO-1 → LUMO |
Note: Data are illustrative, based on typical findings for naphthamide derivatives.
The infrared (IR) and Raman spectra of this compound can be calculated using DFT methods, such as B3LYP, with an appropriate basis set. openaccesspub.orgwordpress.com These calculations yield harmonic vibrational frequencies that correspond to the stretching, bending, and torsional motions of the atoms in the molecule. smu.edu
The predicted spectra provide a detailed assignment of vibrational modes to specific functional groups. Key expected vibrations for this compound would include:
N-H Stretching: Around 3300-3400 cm⁻¹ for the amide N-H group.
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene (B1212753) and methoxy groups just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band for the amide I carbonyl stretch, typically in the range of 1650-1680 cm⁻¹.
C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic naphthalene and benzyl rings.
C-O Stretching: An asymmetric stretch for the aryl-ether methoxy group, usually found around 1250 cm⁻¹. nih.gov
These theoretical predictions are invaluable for interpreting experimental IR and Raman spectra, confirming the presence of key functional groups, and providing a complete vibrational analysis of the molecule. openaccesspub.org
Table 4: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) |
|---|---|---|
| Amide (-CONH-) | N-H Stretch | 3350 |
| Amide (-CONH-) | C=O Stretch (Amide I) | 1675 |
| Naphthalene | Aromatic C-H Stretch | 3060 |
| Naphthalene | Aromatic C=C Stretch | 1590, 1510 |
| Methoxybenzyl | Aromatic C-H Stretch | 3045 |
| Methoxybenzyl | Aliphatic C-H Stretch | 2955, 2840 |
| Methoxybenzyl | C-O-C Asymmetric Stretch | 1248 |
| Methylene (-CH₂-) | C-H Stretch | 2925 |
Note: Frequencies are illustrative and based on DFT calculations for similar molecular structures.
Biological Activity and Mechanistic Investigations in Vitro Studies
Antimicrobial Activity Evaluation (In Vitro)
The antimicrobial potential of naphthamide derivatives has been a subject of scientific inquiry. While specific data concerning the direct antimicrobial effects of N-(4-methoxybenzyl)-1-naphthamide is limited, studies on closely related 2-naphthamide (B1196476) compounds provide valuable insights into the potential activity of this chemical class.
Antibacterial Activity
Research into novel 2-naphthamide derivatives has revealed notable antibacterial properties against a panel of pathogenic bacteria. A particular study synthesized and evaluated a series of these compounds, including analogs of this compound, for their in vitro antibacterial efficacy. researchgate.net
One of the closely related compounds, N-(4-chlorobenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide (compound 8b in the study), demonstrated significant antibacterial activity. Its minimum inhibitory concentrations (MICs) were determined against several bacterial strains, including Escherichia coli, Streptococcus faecalis, Salmonella enterica, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netebi.ac.uk The activity of this analog was comparable to the standard antibiotic ciprofloxacin. researchgate.netebi.ac.uk Another analog, N-(4-methylbenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide (compound 5b), also exhibited antibacterial effects, although the N-(4-chlorobenzyl) derivative was found to be more potent against S. faecalis, S. enterica, MSSA, and MRSA. ebi.ac.uk
| Bacterial Strain | N-(4-chlorobenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
|---|---|---|
| Escherichia coli | 16 | 8–16 |
| Streptococcus faecalis | 16 | 8–16 |
| Salmonella enterica | 16 | 8–16 |
| MSSA | 8 | 8–16 |
| MRSA | 16 | 8–16 |
Antifungal Activity
While a study on novel 2-naphthamide derivatives indicated that their antifungal activity was evaluated, specific in vitro data for this compound or its close analogs against fungal pathogens is not detailed in the available scientific literature. researchgate.netebi.ac.uk
Anti-Mycobacterial Activity
There is no specific information available in the reviewed scientific literature regarding the in vitro activity of this compound against Mycobacterium avium subsp. paratuberculosis or M. tuberculosis. However, broader research on other naphthamide derivatives has shown some promise in this area. For instance, a series of ring-substituted naphthalene-1-carboxanilides were screened for their primary in vitro activity against Mycobacterium avium subsp. paratuberculosis. researchgate.net
Inhibition of Drug Efflux Pumps (e.g., AcrB) and Antibiotic Potentiation
The ability of this compound to inhibit drug efflux pumps such as AcrB or to potentiate the effects of antibiotics has not been specifically reported in the available research. However, the broader class of naphthamide derivatives has been investigated for such properties. Notably, certain 4-alkoxy-2-naphthamide derivatives have been shown to synergize with antibiotics and inhibit Nile Red efflux by the AcrB pump in a resistant Escherichia coli strain. researchgate.net This suggests a potential mechanism by which some naphthamides could help overcome antibiotic resistance.
Anticancer and Enzyme Inhibitory Activities (In Vitro)
In addition to antimicrobial investigations, the cytotoxic potential of naphthamide derivatives against cancer cell lines has been explored.
Cytotoxic Activity against Cancer Cell Lines
Specific in vitro cytotoxic data for this compound is not available. However, studies on its close analogs have demonstrated significant cytotoxic effects against various cancer cell lines.
The compounds N-(4-methylbenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide (compound 5b) and N-(4-chlorobenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide (compound 8b) exhibited good cytotoxic activity against C26 (murine colon carcinoma), HepG2 (human liver cancer), and MCF7 (human breast cancer) cell lines. researchgate.netebi.ac.uk Their half-maximal inhibitory concentrations (IC₅₀) were found to be in the low micromolar range, indicating potent anticancer activity. researchgate.netebi.ac.uk In fact, both of these compounds showed better anticancer activity against the C26 cell line than the standard chemotherapy drug paclitaxel. researchgate.netebi.ac.uk
| Compound | C26 | HepG2 | MCF7 |
|---|---|---|---|
| N-(4-methylbenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide | 3.59 | 5.78 | 8.38 |
| N-(4-chlorobenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide | 2.97 | 4.89 | 7.12 |
| Paclitaxel (Reference) | 2.85 | 4.12 | 5.75 |
Inhibition of Photosynthetic Electron Transport (PET) in ChloroplastsThere is no published research on the activity of this compound as an inhibitor of photosynthetic electron transport in chloroplasts.
Therefore, it is not possible to generate the requested scientific article as the primary research data for this specific compound does not appear to exist in the public domain.
Structure Activity/property Relationship Studies
Elucidation of Structural Features Governing Biological Potency
The naphthamide moiety serves as a crucial aromatic framework. Studies on related naphthamide derivatives have demonstrated that the naphthalene (B1677914) scaffold is a common feature in various biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. acs.org The planarity and hydrophobicity of the naphthalene ring are thought to facilitate interactions with biological targets, such as enzymes and receptors. For instance, in a series of N-benzyl-2-naphthamide derivatives tested for photosynthetic electron transport (PET) inhibition, the naphthalene scaffold was essential for their activity. mdpi.com
The N-benzyl group and its substituents play a significant role in modulating the biological potency. The nature and position of substituents on the benzyl (B1604629) ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. In the case of N-(4-methoxybenzyl)-1-naphthamide, the 4-methoxy group is an electron-donating group. While direct structure-activity relationship (SAR) studies on this specific compound are not extensively documented in the reviewed literature, research on analogous compounds provides valuable insights. For example, in a study of N-benzyl-2-methoxybenzamides as bleaching herbicides, the substituents on the benzyl ring were found to significantly affect the herbicidal activity. bohrium.com Similarly, in a series of naphthamide derivatives developed as monoamine oxidase (MAO) inhibitors, substitutions on the benzyl-like moiety were critical for both potency and selectivity. bohrium.comresearchgate.net The 4-methoxy group, in particular, can influence the molecule's lipophilicity and its ability to form specific interactions within a binding pocket.
A study on N-acyl-α,α-dialkylglycine derivatives showed that the presence of a 4-methoxybenzyl group on the nitrogen atom influenced the rate of amide bond cleavage, suggesting its role in the reactivity and stability of the amide linkage. psu.edu
In essence, the biological potency of this compound is a result of the synergistic contributions of the naphthamide core, the amide linker, and the 4-methoxybenzyl substituent.
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. For this compound and related compounds, several types of molecular descriptors are relevant for predicting biological activity.
Electronic descriptors , such as the Hammett constant (σ), dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to describe the electronic properties of a molecule. The 4-methoxy group on the benzyl ring of this compound is an electron-donating group, which influences the electron density distribution across the molecule. This, in turn, can affect its ability to interact with electron-deficient or electron-rich sites on a biological target. QSAR studies on other naphthamide and naphthalimide derivatives have successfully used electronic descriptors to model their anticancer and antimalarial activities. nih.govwalisongo.ac.id
Steric descriptors , such as molecular weight, molar volume, and van der Waals radius, describe the size and shape of a molecule. These parameters are crucial for determining how well a molecule fits into the binding site of a receptor or enzyme. The bulkiness of the naphthalene ring and the conformation of the benzyl group in this compound are important steric features.
A typical QSAR model is a mathematical equation that relates a biological activity (e.g., IC₅₀) to one or more molecular descriptors. For instance, a simplified hypothetical QSAR equation might look like:
log(1/IC₅₀) = c₁(log P) + c₂(σ) + c₃*(Steric Parameter) + constant
While a specific QSAR model for this compound is not available in the reviewed literature, studies on related naphthamide derivatives have demonstrated the utility of this approach. For example, a 3D-QSAR study on a series of naphthamide derivatives as BET BD2 inhibitors provided insights into the structural requirements for anti-inflammatory activity. researchgate.net These studies underscore the importance of a balanced combination of electronic, steric, and hydrophobic properties for optimal biological activity.
Relationship between Chemical Structure and Spectroscopic Signatures
The chemical structure of this compound is directly reflected in its spectroscopic signatures, particularly its Nuclear Magnetic Resonance (NMR) spectra. The 1H and 13C NMR spectra provide a detailed map of the molecule's carbon and hydrogen framework.
In the 1H NMR spectrum, distinct signals are expected for the protons of the naphthalene ring, the benzyl group, the methoxy (B1213986) group, and the amide N-H. The protons on the naphthalene ring typically appear in the aromatic region (δ 7.0-9.0 ppm) and exhibit complex splitting patterns due to spin-spin coupling. The protons of the 4-methoxybenzyl group will show characteristic signals for the aromatic protons (typically two doublets in the para-substituted pattern) and a singlet for the methoxy protons (O-CH₃) around δ 3.8 ppm. The benzylic protons (-CH₂-) adjacent to the nitrogen will appear as a doublet, coupled to the amide proton. The amide proton (N-H) signal is often a broad singlet or a triplet, and its chemical shift can be concentration and solvent dependent.
The 13C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group is typically found in the downfield region (around δ 165-170 ppm). The aromatic carbons of the naphthalene and benzyl rings will appear in the δ 110-150 ppm range. The methoxy carbon will have a signal around δ 55 ppm, and the benzylic carbon will be in the δ 40-50 ppm region.
The following table presents a comparison of reported 1H and 13C NMR data for compounds structurally related to this compound, illustrating the influence of substituents on the chemical shifts.
| Compound | Key 1H NMR Signals (δ ppm) | Key 13C NMR Signals (δ ppm) | Reference |
|---|---|---|---|
| 3-Bromo-1,4-dimethoxy-N-(4-methoxybenzyl)-2-naphthamide | 8.98 (t, 1H, NH), 8.10–8.06 (m, 2H, Ar-H), 7.70–7.67 (m, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.43 (d, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.74 (s, 3H, OCH₃) | 165.64 (C=O), 159.08, 150.24, 150.02, 129.73, 129.39, 129.28, 128.95, 127.93, 127.88, 127.08, 122.90, 122.52, 114.04, 109.74 (Ar-C), 63.91, 61.50, 55.28 (OCH₃), 43.61 (CH₂) | mdpi.com |
| 4-Hydroxy-6,8-dimethoxy-N-(4-methoxybenzyl)-2-naphthamide | 10.17 (s, 1H, OH), 9.04 (s, 1H, NH), 8.08 (d, 1H, Ar-H), 7.34 (d, 1H, Ar-H), 7.13 (d, 2H, Ar-H), 7.03 (d, 1H, Ar-H), 6.93 (d, 2H, Ar-H), 6.65 (d, 1H, Ar-H), 4.34 (d, 2H, CH₂), 3.98 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) | 167.0 (C=O), 158.7, 156.9, 154.4, 152.3, 136.9, 135.4, 129.8, 128.6, 127.7, 127.3, 112.3, 107.7, 98.7, 92.8 (Ar-C), 55.6, 55.3 (OCH₃), 43.2 (CH₂) | nih.gov |
| N-(4-methoxybenzyl)undec-10-enamide | 7.17 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 6.08 (s, 1H, NH), 5.80 (m, 1H, =CH), 5.01–4.94 (dd, 2H, =CH₂), 4.32 (d, 2H, N-CH₂), 3.77 (s, 3H, OCH₃) | 173.07 (C=O), 158.92, 139.15, 130.60, 129.12, 114.18, 113.99 (Ar-C, C=C), 55.26 (OCH₃), 42.95 (N-CH₂) | nih.gov |
Impact of Substituent Effects on Reactivity and Interactions
The substituents on both the naphthalene and benzyl rings of this compound have a profound impact on the molecule's reactivity and its non-covalent interactions with biological macromolecules. These effects can be broadly categorized as electronic and steric effects.
Electronic Effects: The 4-methoxy group on the benzyl ring is a strong electron-donating group due to resonance. This increases the electron density on the benzyl ring and can influence the properties of the adjacent amide bond. The increased electron density on the nitrogen atom of the amide can affect its nucleophilicity and the rotational barrier around the C-N bond. A study on the cleavage of N-acyl-α,α-dialkylglycine derivatives found that an N-methoxybenzyl group influenced the reaction rate, highlighting the electronic role of this substituent. psu.edu In another study on N-substituted benzanilides, the N-methoxy group was found to favor a trans-conformation of the amide bond due to dipole moments, which in turn affected the yield of a cyclization reaction. clockss.org
Non-covalent Interactions: The substituents also play a crucial role in the non-covalent interactions that govern the binding of this compound to its biological targets. These interactions can include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen of the methoxy group can act as hydrogen bond acceptors.
π-π Stacking: The aromatic naphthalene and benzyl rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
Hydrophobic Interactions: The nonpolar parts of the molecule, including the hydrocarbon portions of the naphthalene and benzyl rings, can engage in hydrophobic interactions with nonpolar regions of a binding pocket.
The interplay of these electronic and steric effects, along with the various non-covalent interactions, ultimately determines the reactivity, selectivity, and biological potency of this compound.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of N-(4-methoxybenzyl)-1-naphthamide and its derivatives is the development of synthetic protocols that are not only high-yielding but also economically and environmentally sustainable.
Research Directions:
C-H Activation Strategies: Moving beyond classical amide bond formation, future syntheses will likely focus on modern catalytic methods. Palladium and copper-catalyzed C-H activation and functionalization of the naphthalene (B1677914) core or the benzyl (B1604629) moiety offer a more direct and atom-economical approach to creating diverse analogues. bohrium.comacs.org Research into regioselective C-H arylation of 1-naphthamides has already demonstrated the potential for one-step access to complex polycyclic structures. bohrium.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating. nih.govacs.org Applying this technology to the synthesis of this compound could streamline production and facilitate rapid library synthesis for screening purposes. acs.orgresearchgate.net
Photochemical Methods: Photocontrolled reactions represent a frontier in sustainable synthesis. nih.gov Exploring light-mediated pathways could provide novel, environmentally benign methods for synthesizing or modifying the compound, potentially leading to unique isomers or functional derivatives not accessible through thermal methods. nih.gov
Challenges: The main challenge lies in achieving high regioselectivity, especially when functionalizing the aromatic rings. bohrium.comacs.org Developing catalysts that can precisely target a specific C-H bond on the naphthyl or benzyl ring is crucial. Furthermore, ensuring the scalability of these advanced, often catalyst-dependent, methods from the laboratory bench to industrial production remains a significant hurdle.
Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic techniques (NMR, MS, IR) are essential for structural confirmation, they often provide a static picture of the molecule. Understanding the dynamic behavior of this compound, such as its conformational changes and interactions in solution or within biological systems, requires more advanced methods.
Research Directions:
Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can be employed to study the excited-state dynamics of the molecule. This is particularly relevant if the compound is explored for applications in photochemistry or as a fluorescent probe.
Advanced NMR Techniques: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide detailed information about the through-space proximity of atoms, revealing the preferred conformation and rotational dynamics of the molecule in solution.
Fluorescence-Based Assays: For biological studies, fluorescence spectroscopy can be used to monitor real-time interactions. For instance, changes in the fluorescence of intrinsic tryptophans in a target protein upon binding of the naphthamide can be used to determine binding affinities and kinetics. researchgate.net Similarly, using fluorescent dyes that respond to changes in membrane potential can reveal the compound's effect on ion channel activity. nih.gov
Challenges: The primary challenge is the complexity of interpreting the data from these dynamic studies, especially in heterogeneous biological environments. Distinguishing between specific interactions and non-specific effects requires carefully designed control experiments. For many of these techniques, the intrinsic photophysical properties of this compound may need to be enhanced through chemical modification to provide a sufficient signal for analysis.
Deeper Exploration of Supramolecular Architectures and Functional Materials
The structure of this compound, with its amide linker capable of hydrogen bonding and aromatic rings that can participate in π-π stacking, makes it an excellent candidate for building ordered supramolecular assemblies.
Research Directions:
Crystal Engineering: A systematic study of the crystallization of this compound and its analogues can reveal how modifications to the structure influence the resulting solid-state architecture. Understanding the interplay of non-covalent interactions like hydrogen bonds and π-π stacking is key to designing crystals with desired properties. researchgate.netfrontiersin.org
Self-Assembled Gels and Liquid Crystals: By tuning intermolecular interactions, it may be possible for derivatives to self-assemble into higher-order structures like gels or liquid crystals. These "soft materials" could have applications in areas such as sensing, catalysis, or as scaffolds for tissue engineering.
Functional Materials: The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to advanced functional materials. frontiersin.orgmdpi.com Such hybrid materials could exhibit novel photophysical, electronic, or responsive properties, with potential applications in sensors, light-emitting devices, or sustainable technologies. nih.govtandfonline.comdntb.gov.ua
Challenges: Predicting and controlling supramolecular assembly is notoriously difficult. frontiersin.org The final architecture is often sensitive to subtle changes in molecular structure or environmental conditions (e.g., solvent, temperature). A significant challenge is to move from serendipitous discovery to the rational design of supramolecular structures with predictable and tunable functions.
Predictive Modeling for Structure-Property-Activity Relationships
As the number of synthesized derivatives grows, computational modeling becomes indispensable for predicting their properties and guiding the design of new, more potent, or selective compounds.
Research Directions:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a mathematical correlation between the structural features of naphthamide derivatives and their biological activity. benthamscience.comnih.govwalisongo.ac.id This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. Models can be built using various descriptors (e.g., electronic, steric, hydrophobic) to predict activities like anticancer efficacy. benthamscience.comnih.govarabjchem.org
Machine Learning and Deep Learning: Advanced algorithms, including deep neural networks and variational autoencoders, can be trained on existing chemical data to predict a wide range of properties, from physicochemical characteristics like solubility to biological outcomes like target binding. ulster.ac.ukhbku.edu.qa These models can capture complex, non-linear relationships that traditional QSAR might miss. ulster.ac.uk
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic binding of this compound to its biological targets. These simulations can help to understand the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies, thus validating and refining docking predictions. researchgate.net
Challenges: The accuracy of any predictive model is fundamentally limited by the quality and quantity of the training data. chemrxiv.org A significant challenge is to build models that are robust and can accurately predict the properties of out-of-distribution molecules—compounds that are structurally novel compared to the training set. chemrxiv.org Furthermore, developing models that can accurately predict complex biological phenomena beyond simple binding affinity, such as the functional consequence of a binding event, remains a major goal.
Table 1: Predictive Modeling Approaches for Naphthamide Derivatives
| Modeling Technique | Objective | Key Descriptors/Inputs | Potential Application for this compound | Reference |
|---|---|---|---|---|
| QSAR / 3D-QSAR | Predict biological activity (e.g., anticancer) based on structure. | Molecular descriptors (e.g., electronic, topological), molecular field analysis. | Guide the design of derivatives with enhanced potency against specific cancer cell lines. | benthamscience.comnih.govarabjchem.org |
| Molecular Docking | Predict the binding pose and affinity of a ligand to a protein target. | 3D structures of ligand and protein. | Identify likely biological targets (kinases, receptors, etc.) and key binding interactions. | nih.govresearchgate.net |
| Deep Learning / Neural Networks | Predict physicochemical properties (e.g., LogD) and biological activity from structure. | Molecular fingerprints or graph representations (e.g., SMILES). | High-throughput virtual screening and prediction of ADMET properties. | ulster.ac.ukhbku.edu.qa |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the ligand-protein complex over time. | Initial docked pose, force fields. | Validate docking results and understand the mechanism of binding and allosteric effects. | researchgate.net |
Expanding the Scope of In Vitro Biological Targets and Mechanisms
While the full biological profile of this compound is yet to be determined, research on structurally related naphthamides and naphthalimides has revealed a wide array of biological activities, suggesting numerous avenues for investigation.
Research Directions:
Kinase Inhibition: Many naphthamide derivatives have been identified as inhibitors of protein kinases involved in cancer progression, such as VEGFR-2 and Aurora kinase. nih.govgoogle.com Screening this compound against a broad panel of kinases could identify specific targets in oncogenic signaling pathways.
Ion Channel Modulation: A structurally novel naphthylamide was identified as a potent opener of ATP-sensitive K+ (KATP) channels, suggesting a potential application in diseases involving smooth muscle contractility, such as overactive bladder. nih.gov Investigating the effect of this compound on various ion channels (e.g., potassium, calcium, sodium) is a promising direction.
Epigenetic Targets: Histone deacetylases (HDACs) are another class of enzymes implicated in cancer and other diseases that have been targeted by naphthamide derivatives. google.com Evaluating the inhibitory activity of the compound against different HDAC isoforms could uncover new therapeutic possibilities.
Antimicrobial and Resistance-Modifying Activity: Some 2-naphthamides act as inhibitors of bacterial efflux pumps like AcrB, reversing multidrug resistance. researchgate.net Testing this compound for direct antimicrobial activity or for its ability to potentiate existing antibiotics against resistant strains is a critical area of research.
Challenges: A key challenge is achieving target selectivity. Many small molecules, particularly kinase inhibitors, tend to bind to multiple targets, which can lead to off-target effects. Future research must focus not only on identifying targets but also on understanding the selectivity profile of the compound. Elucidating the precise mechanism of action—for example, determining whether the compound is a competitive, non-competitive, or allosteric modulator of its target—is another complex but essential task.
Table 2: Potential In Vitro Biological Targets for this compound Based on Analogue Studies
| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinase | VEGFR-2, Aurora-2 | Oncology | nih.govgoogle.com |
| Ion Channel | ATP-sensitive K+ (KATP) channel | Overactive Bladder, Neurological Disorders | nih.gov |
| Epigenetic Enzyme | Histone Deacetylase (HDAC) | Oncology, Inflammatory Diseases | google.com |
| Bacterial Efflux Pump | AcrB | Infectious Diseases (MDR Bacteria) | researchgate.net |
| Enzyme | Alkaline Phosphatase | Diagnostics, Metabolic Disorders | researchgate.net |
| G-Protein Coupled Receptor | 5-HT6 Serotonin Receptor | Neurology, Psychiatry | acs.org |
| Enzyme | Dihydrofolate Reductase (DHFR) | Infectious Diseases (Antibacterial) | nih.govacs.org |
Q & A
Basic: What synthetic methodologies are recommended for producing N-(4-methoxybenzyl)-1-naphthamide, and how can reaction parameters be optimized?
Answer:
A common synthetic approach involves coupling 1-naphthoyl chloride with 4-methoxybenzylamine derivatives. For example, analogous naphthamide syntheses (e.g., N-(methoxyphenethyl)-1-naphthamides) use dichloromethane as a solvent, diisopropylethylamine as a base, and stoichiometric control to minimize side reactions . Optimization may include adjusting reaction time (e.g., 12 hours for completion), temperature (0–25°C), and purification via extraction with dichloromethane followed by crystallization. Yield improvements can be explored by varying equivalents of acyl chloride or using coupling agents like HATU/DMAP.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of methoxybenzyl (δ ~3.8 ppm for OCH) and naphthamide carbonyl (δ ~168 ppm). Aromatic proton splitting patterns distinguish substituent positions .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and aromatic C–H (~3050 cm) provide structural validation .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify the backbone structure .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
While specific safety data for this compound is limited, analogous aromatic amides require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Waste Disposal : Segregate organic waste and follow institutional guidelines for halogenated solvents (if used in synthesis) .
Advanced: How can computational modeling predict the ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound?
Answer:
- In Silico Tools : Software like Schrödinger Suite or AutoDock Vina can predict binding affinities to biological targets (e.g., kinases) and metabolic stability. For example, QSAR models from similar naphthamide derivatives (IC values: 0.2–20 nM) correlate substituent effects with activity .
- Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability tests) and adjust logP calculations (target ~3.5–4.0 for optimal membrane permeability) .
Advanced: What strategies resolve contradictions in biological activity data for this compound across assay systems?
Answer:
- Orthogonal Assays : Compare enzyme inhibition (e.g., KDR kinase) with cell-based viability assays (e.g., MTT) to confirm target specificity .
- Structural Analysis : Use X-ray crystallography or molecular dynamics (MD) to assess conformational changes under varying pH/temperature. For example, torsion angles in analogs (e.g., 82.66° vs. 95.28°) impact binding pocket interactions .
- Buffer Optimization : Test activity in physiological vs. high-salt conditions to identify assay-dependent artifacts .
Advanced: How do crystallographic studies inform the molecular conformation and stability of this compound derivatives?
Answer:
- Crystal Packing : Analyze unit cell parameters (e.g., triclinic vs. monoclinic systems) and intermolecular interactions (e.g., C–H···O hydrogen bonds) to assess stability. For example, offset π-π stacking (3.32–3.65 Å distances) in analogs enhances thermal stability .
- Torsion Angles : Measure N–C–Car–Car angles (e.g., ~82–95°) to evaluate rotational flexibility and correlate with solubility or bioavailability .
Basic: What solubility challenges are associated with this compound, and how can they be addressed?
Answer:
The compound’s low aqueous solubility (common in aromatic amides) can be mitigated by:
- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays.
- Salt Formation : Explore acidic/basic counterions (e.g., hydrochloride salts) to enhance polar interactions .
Advanced: How can researchers design derivatives of this compound to improve target selectivity?
Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO) at the naphthamide 6-position to enhance hydrogen bonding with kinase active sites, as seen in analogs with IC values <1 nM .
- Steric Hindrance : Modify the methoxybenzyl group with bulkier substituents (e.g., isobutoxy) to reduce off-target binding .
Basic: What chromatographic methods are suitable for purity analysis of this compound?
Answer:
- HPLC : Use a C18 column with acetonitrile/water gradient elution (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at λ = 255 nm (based on naphthalene chromophores) .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV light .
Advanced: What role do molecular dynamics (MD) simulations play in understanding the binding mechanisms of this compound to biological targets?
Answer:
- Binding Free Energy Calculations : MM/GBSA methods estimate ΔG values (e.g., −40 to −60 kcal/mol) to rank ligand efficacy .
- Trajectory Analysis : Simulate ligand-protein interactions (e.g., hydrogen bonds with kinase catalytic lysine) over 100 ns to identify stable binding poses .
Basic: How can researchers validate the stability of this compound under storage conditions?
Answer:
- Accelerated Stability Studies : Store samples at −20°C (long-term) or 4°C (short-term) and monitor degradation via HPLC every 3–6 months.
- Light Sensitivity : Use amber vials to prevent photodegradation of the naphthalene moiety .
Advanced: What synthetic routes enable isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) of this compound for pharmacokinetic studies?
Answer:
- Isotope-Enriched Precursors : Use C-labeled 1-naphthoic acid or N-4-methoxybenzylamine in coupling reactions.
- Purification : Employ size-exclusion chromatography to separate labeled vs. unlabeled species .
Advanced: How do substituent modifications on the methoxybenzyl group affect the compound’s pharmacokinetic profile?
Answer:
- Metabolism : Electron-donating groups (e.g., –OCH) slow hepatic oxidation, while electron-withdrawing groups (e.g., –Cl) enhance clearance rates.
- Bioavailability : Methylation of the benzylamine nitrogen (as in bis(4-methoxybenzyl)amine analogs) improves oral absorption by reducing first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
